Tetrabutylphosphanium cyanate

Description

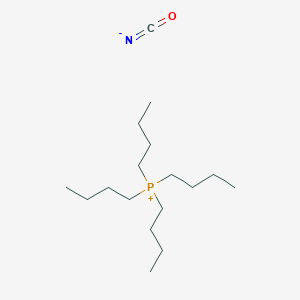

Structure

3D Structure of Parent

Properties

CAS No. |

77307-47-2 |

|---|---|

Molecular Formula |

C17H36NOP |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

tetrabutylphosphanium;isocyanate |

InChI |

InChI=1S/C16H36P.CNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 |

InChI Key |

UTVFTMFQTGSGRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.C(=[N-])=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Diverse Synthetic Pathways for Tetrabutylphosphanium Cyanate (B1221674)

Conventional Synthetic Routes and Optimization

The most common and conventional pathway to synthesize tetrabutylphosphanium cyanate involves a two-step process. The first step is the quaternization of a tertiary phosphine (B1218219), typically tributylphosphine (B147548), with an appropriate alkyl halide, such as 1-bromobutane, to form tetrabutylphosphanium bromide. This reaction is a classic nucleophilic substitution where the phosphorus atom of the phosphine attacks the electrophilic carbon of the alkyl halide.

The subsequent step involves an anion exchange reaction, also known as metathesis, to replace the bromide anion with the desired cyanate anion. This can be accomplished by reacting the tetrabutylphosphanium bromide with a suitable cyanate salt, such as potassium cyanate or silver cyanate. The choice of the cyanate salt can influence the reaction conditions and the purification method. For instance, when using potassium cyanate, the reaction is often carried out in a solvent in which this compound is soluble, while the resulting potassium bromide is not, facilitating its removal by filtration. Alternatively, using silver cyanate in a suitable solvent leads to the precipitation of silver bromide, which can also be easily separated.

Step 1: Quaternization P(C₄H₉)₃ + C₄H₉Br → [P(C₄H₉)₄]⁺Br⁻

Step 2: Anion Exchange [P(C₄H₉)₄]⁺Br⁻ + KOCN → [P(C₄H₉)₄]⁺OCN⁻ + KBr

Optimization of this conventional route often involves adjusting reaction parameters such as solvent, temperature, and reaction time to maximize the yield and purity of the final product. The purification of the final product is crucial to remove any unreacted starting materials or by-products, which can be achieved by techniques like recrystallization or column chromatography. google.com

A similar two-step synthesis is employed for tetrabutylphosphonium (B1682233) carboxylates, where tetrabutylphosphonium bromide is first converted to tetrabutylphosphonium hydroxide (B78521) using an anion exchange resin, followed by neutralization with the corresponding carboxylic acid. acs.org This method could also be adapted for the synthesis of tetrabutylphosphonium cyanate by using cyanic acid in the neutralization step, although the instability of free cyanic acid presents a significant challenge.

Table 1: Conventional Synthesis Parameters for Tetrabutylphosphanium Salts

| Step | Reactants | Solvent | Typical Conditions | Purification |

|---|---|---|---|---|

| Quaternization | Tributylphosphine, 1-Bromobutane | Acetonitrile or solvent-free | Heating under reflux | Washing with a non-polar solvent |

| Anion Exchange (Metathesis) | Tetrabutylphosphanium Bromide, Potassium Cyanate | Ethanol/Water mixture | Stirring at room temperature | Filtration of precipitated KBr, followed by evaporation of solvent and recrystallization |

Green Chemistry Approaches in Compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of ionic liquids, including phosphonium-based salts. rsc.org These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that can enhance reaction rates. The formation of phosphonium (B103445) salts can be promoted by ultrasound, which facilitates mass transfer and increases the reactivity of the reactants. This method can lead to shorter reaction times and milder reaction conditions compared to conventional heating.

A potential green synthetic route for this compound could involve the microwave-assisted, solvent-free synthesis of tetrabutylphosphanium bromide, followed by an ultrasound-assisted anion exchange reaction in an aqueous medium, from which the product can be extracted, minimizing the use of organic solvents.

Table 2: Comparison of Conventional and Green Synthetic Approaches

| Parameter | Conventional Method | Green (Microwave/Ultrasound) Method |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours tandfonline.commdpi.com |

| Energy Consumption | Higher (prolonged heating) | Lower (shorter reaction times) |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use water tandfonline.comscielo.org.mx |

| Yield | Variable | Often higher mdpi.com |

Derivatization Strategies and Analog Synthesis

The properties of this compound can be fine-tuned by modifying either the cationic phosphonium part or the anionic cyanate part of the molecule. These modifications can significantly influence the compound's physical and chemical behavior, such as its solubility, thermal stability, and reactivity.

Cationic Moiety Modifications and Their Influence on Chemical Behavior

The tetrabutylphosphanium cation can be systematically altered to modulate the properties of the resulting ionic liquid. These modifications typically involve changing the nature of the alkyl groups attached to the phosphorus atom.

Varying Alkyl Chain Length: By using different trialkylphosphines or alkyl halides in the initial quaternization step, a wide range of phosphonium cations with varying alkyl chain lengths can be synthesized. For example, using triethylphosphine (B1216732) instead of tributylphosphine would yield a tetraethylphosphonium cation. Generally, increasing the length of the alkyl chains leads to an increase in the hydrophobicity and viscosity of the ionic liquid, while decreasing its density.

Introducing Functional Groups: Functional groups can be incorporated into the phosphonium cation to impart specific properties. This can be achieved by using a functionalized phosphine or a functionalized alkylating agent. For example, a phosphine containing a hydroxyl or ether group can be used to create a more hydrophilic cation. The introduction of sterically bulky substituents around the phosphorus center can enhance the thermal and chemical stability of the cation. nih.gov

Synthesis of Asymmetric Cations: The synthesis is not limited to symmetric tetraalkylphosphonium cations. By starting with a trialkylphosphine and reacting it with a different alkyl halide, asymmetric cations can be prepared. For example, reacting tributylphosphine with ethyl bromide would yield ethyltributylphosphonium bromide. These asymmetric cations can offer a finer control over the physicochemical properties of the ionic liquid.

Table 3: Influence of Cationic Modification on Ionic Liquid Properties

| Modification | Example Cation | Effect on Properties |

|---|---|---|

| Shorter Alkyl Chains | Tetraethylphosphanium | Increased hydrophilicity, lower viscosity |

| Longer Alkyl Chains | Tetraoctylphosphanium | Increased hydrophobicity, higher viscosity |

| Functional Group (Hydroxyl) | (Hydroxyethyl)tributylphosphanium | Increased hydrophilicity, potential for hydrogen bonding |

| Bulky Substituents | Tri-tert-butyl(n-butyl)phosphanium | Enhanced thermal and chemical stability nih.gov |

Anionic Moiety Exchange and Its Impact on Compound Reactivity

The anion exchange is typically carried out by reacting the tetrabutylphosphanium halide (e.g., bromide or chloride) with a salt containing the desired new anion. The choice of the salt and solvent system is critical to ensure a high yield of the desired product.

Common Anion Exchange Reactions:

Halide Exchange: Reacting with a source of fluoride (B91410), chloride, or iodide can be used to prepare other phosphonium halides.

Introduction of Complex Inorganic Anions: Anions such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) can be introduced by reacting with salts like sodium tetrafluoroborate or potassium hexafluorophosphate. These anions often lead to more hydrophobic and water-immiscible ionic liquids.

Incorporation of Organic Anions: A wide range of organic anions, such as carboxylates, sulfonates, and amides, can be introduced. For example, reacting tetrabutylphosphonium hydroxide with a carboxylic acid yields a tetrabutylphosphonium carboxylate ionic liquid. acs.org

The nature of the anion has a profound impact on the reactivity of the ionic liquid. For instance, the nucleophilicity of the anion will dictate its reactivity in nucleophilic substitution reactions. The size and shape of the anion also influence the viscosity, melting point, and thermal stability of the ionic liquid.

Table 4: Impact of Anion Exchange on Compound Properties

| Original Anion | New Anion | Exchanging Salt Example | Impact on Properties |

|---|---|---|---|

| Cyanate (OCN⁻) | Tetrafluoroborate (BF₄⁻) | NaBF₄ | Increased hydrophobicity, often lower melting point |

| Cyanate (OCN⁻) | Acetate (B1210297) (CH₃COO⁻) | Potassium Acetate | Increased basicity and nucleophilicity |

| Cyanate (OCN⁻) | Bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) | LiTf₂N | Significantly increased hydrophobicity and thermal stability |

Advanced Structural Characterization and Elucidation Techniques

Spectroscopic Investigations for Detailed Structural Elucidation

Spectroscopic techniques are fundamental in mapping the molecular framework of tetrabutylphosphanium cyanate (B1221674), offering insights into its constituent parts—the tetrabutylphosphanium cation and the cyanate anion.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of tetrabutylphosphanium cyanate. rsc.orgnih.gov The analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the unambiguous identification of the tetrabutylphosphanium cation and provides insights into the conformational behavior of its butyl chains. mdpi.comnih.gov

Dynamic NMR studies, often complemented by theoretical calculations, can reveal the energy barriers associated with internal motions, such as bond rotations within the butyl groups. chemimpex.com The flexibility of the butyl chains can lead to various conformations in solution. cambridge.org Molecular dynamics simulations and Density Functional Theory (DFT) calculations on the tetrabutylphosphonium (B1682233) (TBP) cation have shown that it can adopt different conformations, with the butyl chains exhibiting flexibility. cambridge.org The conformation of the cation can be influenced by its environment, such as the solvent or, in the solid state, the crystal packing. cambridge.org

The expected NMR signals for the tetrabutylphosphanium cation are summarized in the table below, based on typical values for similar phosphonium (B103445) salts.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 0.9 - 1.1 | Triplet | Terminal -CH₃ of butyl groups |

| ~ 1.4 - 1.7 | Multiplet | -CH₂-CH₂-CH₃ of butyl groups | |

| ~ 2.2 - 2.5 | Multiplet | P-CH₂- of butyl groups | |

| ¹³C NMR | ~ 13 - 14 | Singlet | Terminal -CH₃ |

| ~ 23 - 25 | Singlet | -CH₂-CH₂-CH₃ | |

| ~ 18 - 22 (JP-C) | Doublet | P-CH₂- | |

| ³¹P NMR | ~ +25 to +50 | Singlet | [P(C₄H₉)₄]⁺ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier Transform Infrared (FT-IR) spectroscopy provides a characteristic vibrational "fingerprint" of the molecule, allowing for the identification of its functional groups. researchgate.nettandfonline.com The FT-IR spectrum of this compound is dominated by the vibrational modes of the tetrabutylphosphonium cation and the cyanate anion.

The cyanate anion (OCN⁻) is a linear triatomic species and exhibits characteristic infrared absorption bands. The most intense of these is the asymmetric stretching vibration (ν_as). The symmetric stretch (ν_s) and the bending mode (δ) are also observable. For comparison, in potassium cyanate, these bands appear around 2165 cm⁻¹, 1207 cm⁻¹, and 630 cm⁻¹, respectively.

The tetrabutylphosphonium cation contributes numerous bands corresponding to the C-H stretching and bending vibrations of the butyl groups. These are typically observed in the regions of 2850-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively. The table below summarizes the expected key vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~ 2850 - 3000 | C-H Stretching | Butyl groups of the cation |

| ~ 2150 - 2200 | Asymmetric Stretching (ν_as) | Cyanate anion (OCN⁻) |

| ~ 1300 - 1500 | C-H Bending | Butyl groups of the cation |

| ~ 1200 - 1220 | Symmetric Stretching (ν_s) | Cyanate anion (OCN⁻) |

| ~ 620 - 640 | Bending (δ) | Cyanate anion (OCN⁻) |

Note: The exact positions of the absorption bands can be influenced by the solid-state environment and intermolecular interactions.

Raman spectroscopy is a complementary vibrational technique to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govrsc.org It provides valuable information on the molecular structure and intermolecular interactions within this compound. mdpi.comspectrabase.com

The symmetric stretching vibration of the cyanate anion, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Raman spectroscopy is also effective for studying the skeletal vibrations of the tetrabutylphosphonium cation, including the P-C bonds. Low-frequency Raman spectroscopy can be employed to investigate lattice vibrations and intermolecular interactions in the solid state, providing insights into the packing of the ions in the crystal lattice. mdpi.com Studies on tetrabutylphosphonium salt hydrates have utilized low-frequency Raman to probe the interactions between the cation, anion, and water molecules. mdpi.com

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing. mdpi.comcymitquimica.com

In the structure of tetraphenylphosphonium (B101447) cyanate, the phosphonium cation adopts a tetrahedral geometry around the central phosphorus atom. jst.go.jp The cyanate anion is linear. jst.go.jp It is expected that this compound would exhibit similar features, with the tetrabutylphosphonium cation having a tetrahedral phosphorus center and the cyanate anion maintaining its linear geometry. The flexible butyl chains, however, would likely adopt specific conformations to optimize packing in the crystal lattice.

Hypothetical Crystallographic Data Based on a Related Structure:

| Parameter | Tetraphenylphosphonium Cyanate ([P(C₆H₅)₄]OCN) |

| Crystal System | Tetragonal |

| Space Group | I4̅ (No. 82) |

| a (Å) | 11.6046(4) |

| c (Å) | 7.0938(3) |

| V (ų) | 955.3 |

| Z | 2 |

| Temperature (K) | 173 |

Source: jst.go.jp

This data for the tetraphenyl- analogue provides a valuable reference for what might be expected for the tetrabutyl- derivative, although the different steric bulk and conformational flexibility of the butyl groups would lead to different unit cell parameters and packing arrangements.

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. oup.comthermofisher.com It is used to identify the crystalline phase of a substance, assess its purity, and investigate polymorphism—the ability of a compound to exist in more than one crystal structure. guidechem.comnih.gov Different polymorphs of a compound can exhibit different physical properties.

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). rsc.orgrsc.org For this compound, PXRD would be employed to:

Confirm the crystalline nature of a synthesized batch.

Identify the specific polymorphic form present. nih.gov

Monitor for any phase transitions that may occur under different conditions (e.g., temperature, pressure).

Assess the bulk purity of the sample, as amorphous content or crystalline impurities would alter the diffraction pattern.

Studies on various phosphonium salts have demonstrated the utility of PXRD in characterizing their solid-state structures and identifying different crystalline forms. mdpi.comoup.comthermofisher.com

Mass Spectrometry for Molecular Composition and Fragmentation Pathways (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of ionic compounds like this compound, as it allows for the introduction of ions from solution into the gas phase with minimal fragmentation. acs.org

In the positive ion mode of ESI-MS, the primary species observed would be the intact tetrabutylphosphanium cation ([P(C₄H₉)₄]⁺). This cation is characterized by a specific mass-to-charge ratio (m/z). The analysis of quaternary phosphonium salts by mass spectrometry can be challenging due to their thermolabile nature, which can sometimes lead to fragmentation even with soft ionization techniques. nih.gov

The fragmentation of the tetrabutylphosphonium cation typically proceeds through the loss of neutral alkene fragments (butene, C₄H₈) via a Hofmann elimination-type process, or through the loss of alkyl radicals. Common fragmentation pathways observed for the tetrabutylphosphonium cation would include the sequential loss of butene molecules. In the negative ion mode, the cyanate anion (OCN⁻) would be detected at its characteristic m/z. Due to its small size and stability, the cyanate anion itself is not expected to undergo significant fragmentation under typical ESI-MS conditions.

A representative, though not specific to this exact compound, fragmentation pattern for a tetrabutylphosphonium cation is detailed in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 259.28 | 203.22 | C₄H₈ (Butene) | Tributylphosphane |

| 259.28 | 147.16 | 2 x C₄H₈ (Butene) | Dibutylphosphane |

| 259.28 | 91.10 | 3 x C₄H₈ (Butene) | Butylphosphane |

This table is illustrative of typical fragmentation pathways for the tetrabutylphosphonium cation and is not based on experimental data for this compound.

Advanced Thermal Analysis for Understanding Phase Transitions and Stability Profiles (e.g., Differential Scanning Calorimetry, DSC; Thermogravimetric Analysis, TGA)

Thermal analysis techniques are critical for determining the operational limits and physical behavior of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information on phase transitions and thermal stability, respectively. soton.ac.ukrsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the identification of endothermic and exothermic transitions. For this compound, DSC analysis would reveal key thermal events such as melting point (Tₘ), crystallization temperature (T꜀), and any solid-solid phase transitions. Ionic liquids, a class of compounds to which this compound belongs, often exhibit complex phase behavior, including the presence of glass transitions (T₉) at lower temperatures. uc.pt While specific data for this compound is not available, analogous tetrabutylammonium (B224687) salts exhibit melting points that are dependent on the nature of the anion. researchgate.net

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability and decomposition profile of a material. For this compound, TGA would indicate the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. Phosphonium-based ionic liquids are generally known to possess higher thermal stability compared to their ammonium-based counterparts. rsc.org The thermal stability of ionic liquids is significantly influenced by the nature of the anion. rsc.org Studies on similar phosphonium salts have reported thermal stabilities upwards of 300 °C. rsc.org The decomposition of this compound would likely proceed through the degradation of the tetrabutylphosphonium cation and the cyanate anion.

A hypothetical thermal analysis profile based on known properties of similar phosphonium ionic liquids is presented below.

| Analysis Technique | Parameter | Expected Observation | Significance |

| DSC | Melting Point (Tₘ) | Endothermic peak | Transition from solid to liquid state |

| DSC | Glass Transition (T₉) | Step change in baseline | Transition from glassy to rubbery state |

| TGA | Onset of Decomposition | Temperature at initial mass loss | Indicates the beginning of thermal degradation |

| TGA | Peak Decomposition Temp | Peak of the derivative weight loss curve | Temperature of maximum decomposition rate |

This table is a generalized representation and is not based on specific experimental data for this compound.

Mechanistic and Reactivity Studies of Tetrabutylphosphanium Cyanate

Reaction Kinetics and Thermodynamic Investigations

The study of reaction kinetics and thermodynamics provides fundamental insights into the rate, feasibility, and energy changes associated with chemical transformations involving tetrabutylphosphanium cyanate (B1221674).

Activation Energy Profiling and Transition State Analysis

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Profiling this energy landscape and analyzing the transition state—the highest energy point along the reaction coordinate—are crucial for understanding reaction mechanisms.

For cyanate-based reactions, such as the thermally initiated polymerization of aryl cyanates, the activation energy can vary with the progress of the reaction, suggesting a complex mechanism with multiple steps and intermediates. researchgate.net For instance, in the polymerization of certain cyanate esters, the process is controlled by distinct steps at different stages: the irreversible formation of an imidocarbonate intermediate with a lower activation energy, followed by the reaction of this intermediate with another cyanate ester molecule, which has a higher activation energy. researchgate.net

Influence of Reaction Conditions on Rate Constants and Equilibrium

Reaction conditions such as solvent, temperature, and catalyst concentration significantly impact the rate constants and equilibrium position of reactions involving tetrabutylphosphanium cyanate. The bulky and non-polar nature of the tetrabutylphosphanium cation enhances the solubility of the cyanate anion in organic solvents, a key feature of its role in phase-transfer catalysis. smolecule.com

The choice of solvent is critical. In reactions involving tetrabutylammonium (B224687) salts, the solvent can influence reaction kinetics through its polarity and ability to form hydrogen bonds. scbt.com For example, in the cyanosilylation of carbonyl compounds, the solvent choice affects reaction rates and selectivity. smolecule.com

Kinetic studies on the addition of trimethylsilyl (B98337) cyanide to aldehydes catalyzed by various tetrabutylammonium salts, including the cyanide and thiocyanate (B1210189) salts, have revealed different reaction mechanisms and rate equations depending on the anion. rsc.org For tetrabutylammonium cyanide, the reaction was found to be first order with respect to the catalyst and the aldehyde. rsc.org The presence of water was also found to accelerate these reactions, suggesting a change in the reaction mechanism from Lewis base to Brønsted base catalysis. rsc.org

The table below presents kinetic data for the addition of trimethylsilyl cyanide to benzaldehyde (B42025) catalyzed by tetrabutylammonium cyanide and related salts in dichloromethane (B109758) at 0 °C.

| Catalyst | Rate Equation | Rate Constant |

| Triethylamine | Rate = k[Catalyst][PhCHO] | 0.072 (±0.017) M⁻¹s⁻¹ |

| Tetrabutylammonium thiocyanate | Rate = k[Catalyst][Me₃SiCN][PhCHO] | 0.67 (±0.01) M⁻²s⁻¹ |

| Tetrabutylammonium azide | Rate = k[Catalyst][Me₃SiCN][PhCHO] | 195 (±4) M⁻²s⁻¹ |

| Tetrabutylammonium cyanide | Rate = k[Catalyst][PhCHO] | 441 (±11) M⁻¹s⁻¹ |

Data sourced from kinetic studies on the racemic addition of trimethylsilyl cyanide to aldehydes. rsc.org

Elucidation of Complex Reaction Mechanisms

The reactivity of this compound is governed by the interplay between the cyanate anion and the tetrabutylphosphanium cation.

Role of the Cyanate Anion in Specific Mechanistic Pathways

The cyanate anion ([OCN]⁻) is an ambident nucleophile, meaning it can react with electrophiles at either its oxygen or nitrogen terminus. wikipedia.org This ambident nature is due to the resonance distribution of the negative charge across the anion. wikipedia.org In nucleophilic substitution reactions, the cyanate anion typically reacts via its nitrogen atom to form isocyanates. wikipedia.org However, the formation of cyanates (O-attack) is also possible, and the regioselectivity can be influenced by factors such as the electrophile, solvent, and counter-ion. uni-muenchen.de

The cyanate ion is a linear species, and its electronic structure can be described by three main resonance forms. wikipedia.org It acts as a Lewis base, with lone pairs of electrons on both the oxygen and nitrogen atoms available for donation to Lewis acids. wikipedia.org This allows it to act as a bridging ligand between two metal atoms in coordination complexes. wikipedia.org

Involvement of the Tetrabutylphosphanium Cation in Reaction Dynamics

The tetrabutylphosphanium cation ([P(C₄H₉)₄]⁺) plays a crucial role in the reactivity of this compound, primarily through its function as a phase-transfer catalyst (PTC). smolecule.comdtu.dk The four butyl groups render the cation lipophilic, allowing it to transport the cyanate anion from an aqueous phase or a solid surface into an organic phase where the reaction with an organic substrate occurs. smolecule.com This enhances the effective concentration and nucleophilicity of the cyanate anion in the organic medium, thereby accelerating reaction rates.

The cation also influences the reactivity of the anion through ion pairing. The bulky nature of the tetrabutylphosphanium cation leads to the formation of "naked" or less tightly bound anions in solution, which are more reactive. scbt.com This steric effect can modulate reactivity in nucleophilic substitution reactions. scbt.com Furthermore, the tetrabutylphosphonium (B1682233) cation is known for its higher thermal stability compared to its ammonium (B1175870) counterparts. rsc.org Computational studies on reactions involving tetrabutylammonium cyanide have suggested that the cation can stabilize transition states through cation-π interactions with aromatic substrates. A similar role can be expected for the tetrabutylphosphanium cation.

Studies on Selective Reactivity and Functional Group Transformations

This compound, and more documented, its ammonium analogue, are versatile reagents for a variety of selective functional group transformations. The nitrile functionality introduced by the cyanate (or more commonly, cyanide) anion is a valuable precursor to other functional groups such as amides, amines, carboxylic acids, and ketones. acs.org

Tetrabutylammonium cyanide has been effectively used as a cyanide source in numerous organic reactions, including:

Nucleophilic Substitution Reactions: Reaction with alkyl halides to form alkyl nitriles.

Cyanosilylation: Catalyzing the addition of trimethylsilyl cyanide to aldehydes and ketones to produce cyanohydrin trimethylsilyl ethers. researchgate.netresearchgate.net

Ring Expansion: Catalyzing the ring expansion of β-lactams to γ-lactams.

Cyanofunctionalization and Benzannulation: Enabling cascade reactions to synthesize complex heterocyclic scaffolds like cyano-substituted indolizines. acs.orgresearchgate.net

Cyanation of Aromatic Compounds: Acting as a cyanide source in the Sandmeyer reaction of arenediazonium salts to yield aryl nitriles, in some cases without the need for a copper catalyst. rsc.org It has also been used in the site-selective direct cyanation of BODIPY dyes. bohrium.com

These transformations highlight the utility of the tetrabutylammonium/phosphanium cation in delivering the cyanide/cyanate anion for selective and efficient chemical synthesis.

Catalytic Applications and Catalysis Research

Recyclability and Reusability of Tetrabutylphosphanium Cyanate (B1221674) in Catalytic Processes

The recyclability of a catalyst is a cornerstone of green chemistry and sustainable industrial processes, aiming to reduce waste, lower costs, and minimize environmental impact. While direct research on the recyclability of tetrabutylphosphanium cyanate is not extensively documented in publicly available literature, the recyclability of the tetrabutylphosphanium cation ([P(C₄)₄]⁺ or [P₄₄₄₄]⁺) paired with other anions in various catalytic systems is well-established. The robust nature of the tetrabutylphosphanium cation suggests that catalysts derived from it, including the cyanate salt, have significant potential for being recovered and reused.

The primary methods for recycling phosphonium-based ionic liquid catalysts hinge on their unique physical properties, such as low volatility and tunable solubility. In many catalytic processes where the products are less polar than the ionic liquid catalyst, a simple liquid-liquid extraction is often sufficient for separation.

Research Findings from Analogous Tetrabutylphosphanium-Based Catalysts:

Studies on other tetrabutylphosphanium salts provide a strong inferential basis for the potential recyclability of this compound.

For instance, research on tetrabutylphosphanium carboxylates , such as tetrabutylphosphanium butyrate (B1204436) ([P₄₄₄₄][Buty]), has demonstrated excellent reusability in the synthesis of propylene (B89431) glycol methyl ether (PGME). acs.orgjxnutaolab.com In these studies, after the reaction, the catalyst was easily separated from the product mixture by extraction with diethyl ether. jxnutaolab.com The recovered ionic liquid was then dried under vacuum to remove any residual reactants before being used in subsequent catalytic runs. The results indicated that the catalyst could be reused for at least ten consecutive cycles without a significant drop in its catalytic activity or selectivity. acs.orgjxnutaolab.com

Similarly, tetrabutylphosphanium amino acid salts have been shown to be highly recyclable catalysts. In the Knoevenagel condensation, tetrabutylphosphanium prolinate ([P₄₄₄₄][Pro]) was reused for at least six cycles with no obvious decrease in product yield. jxnutaolab.com Another study involving tetrabutylphosphonium (B1682233) L-alaninate in the same reaction also highlighted its successful reuse. krishisanskriti.org The recyclability of tetrabutylphosphonium amino acid ionic liquids has also been noted in CO₂ absorption processes, where the supported ionic liquid showed no change in absorption capacity after four cycles of absorption and desorption. nih.gov

The general procedure for recycling these homogeneous catalysts involves the following steps:

Upon completion of the reaction, the product is typically extracted using a non-polar or moderately polar organic solvent in which the ionic liquid catalyst is immiscible.

The biphasic system allows for easy separation of the product-containing organic layer from the ionic liquid layer. google.comgoogle.com

The ionic liquid phase, containing the catalyst, is then subjected to a drying process, often under vacuum, to remove any dissolved solvent or volatile impurities.

The purified ionic liquid catalyst is then ready to be used in a new reaction cycle.

This straightforward recovery process is a significant advantage of using phosphonium-based ionic liquids as catalysts. rsc.org

Interactive Data Table: Recyclability of Analogous Tetrabutylphosphanium-Based Catalysts

The following table summarizes the recyclability data from studies on tetrabutylphosphanium salts with anions other than cyanate, illustrating the high potential for reusability.

| Catalyst | Reaction | Cycle | Product Yield / Conversion (%) | Reference |

| Tetrabutylphosphanium Butyrate | Alcoholysis of Propylene Oxide | 1 | ~94 | acs.org |

| 5 | >90 | acs.org | ||

| 10 | >90 | acs.org | ||

| Tetrabutylphosphanium Prolinate | Knoevenagel Condensation | 1 | ~96 | jxnutaolab.com |

| 3 | ~95 | jxnutaolab.com | ||

| 6 | ~95 | jxnutaolab.com | ||

| Triphenyl(butyl-3-sulphonyl)phosphonium Toluenesulfonate | Synthesis of 2-arylbenzoxazoles | 1 | >95 | rsc.org |

| 2 | >95 | rsc.org | ||

| 3 | >95 | rsc.org | ||

| 4 | ~94 | rsc.org |

Based on the consistent and high recyclability demonstrated by a range of tetrabutylphosphanium salts, it is reasonable to project that this compound would exhibit similar performance. Its recovery would likely follow the established method of extraction with a suitable organic solvent, followed by drying. The stability of the tetrabutylphosphanium cation is a key factor in this anticipated reusability. However, experimental verification is necessary to confirm these assumptions and to determine the optimal conditions for the recycling of this compound in specific catalytic applications.

Electrochemical Investigations and Electrolyte Applications

Fundamental Electrochemical Behavior of Tetrabutylphosphanium Cyanate (B1221674)

The electrochemical character of tetrabutylphosphanium cyanate is defined by its redox activity and the kinetics of charge transfer at electrode interfaces. While specific data for this exact compound is limited in publicly available literature, its behavior can be inferred from studies on closely related tetrabutylphosphanium (TBP) and tetrabutylammonium (B224687) (TBA) salts.

The redox potential of an electrolyte determines its operational voltage range. The tetrabutylphosphanium cation, much like its tetrabutylammonium counterpart, is known for its wide electrochemical stability window, being difficult to oxidize or reduce. smolecule.com This stability is a key characteristic for its use as a supporting electrolyte. The electrochemical behavior is therefore often dictated by the anion.

Electrochemical techniques are essential for characterizing materials like this compound.

Cyclic Voltammetry (CV) is a primary tool used to investigate the redox behavior of electroactive species. libretexts.org It involves sweeping the potential of an electrode and measuring the resulting current, providing information on redox potentials and reaction reversibility. libretexts.orgscispace.com For a supporting electrolyte like this compound, a CV scan would ideally show a wide potential range with no significant current, defining its electrochemical stability window. frontiersin.org Studies on similar salts, like tetrabutylammonium hexafluorophosphate (B91526), confirm their utility in providing a stable medium for examining the electrochemistry of other compounds. beilstein-journals.org

Chronoamperometry involves stepping the potential and measuring the resulting current as a function of time. als-japan.comup.ac.za This technique is useful for studying diffusion coefficients and the kinetics of reactions that follow the initial electron transfer. scispace.comals-japan.com The current-time data can be analyzed using the Cottrell equation to determine properties like the diffusion coefficient of the electroactive species. scispace.com

Electrochemical Impedance Spectroscopy (EIS) measures the impedance of a system over a range of frequencies. st-andrews.ac.uk It is a powerful method for probing the properties of the electrode-electrolyte interface, including charge transfer resistance and double-layer capacitance. st-andrews.ac.ukrsc.org EIS can distinguish between different processes occurring in an electrochemical cell, such as bulk electrolyte resistance, charge transfer at the electrode, and mass transport phenomena. researchgate.net

| Electrochemical Technique | Purpose in Electrolyte Characterization |

| Cyclic Voltammetry (CV) | Determines redox potentials and the electrochemical stability window. libretexts.orgscispace.com |

| Chronoamperometry (CA) | Measures diffusion coefficients and studies kinetics of coupled chemical reactions. scispace.comals-japan.com |

| Impedance Spectroscopy (EIS) | Characterizes charge transfer resistance, ionic conductivity, and interfacial properties. st-andrews.ac.ukrsc.org |

Ionic Conductivity and Charge Transport Mechanisms in Solutions and Solid States

High ionic conductivity is a critical requirement for an effective electrolyte. nih.gov This property depends on the number of charge carriers, their mobility, and the medium in which they move. In solutions, the charge transport mechanism can involve the physical movement of solvated ions (vehicular mechanism) or the hopping of ions between coordination sites (structural or Grotthus-type mechanism). acs.orgnih.govlbl.gov

Research comparing phosphonium-based ionic liquids to their ammonium-based counterparts has shown that phosphonium (B103445) salts can exhibit higher ionic conductivity. diva-portal.orgdeakin.edu.au This is often attributed to differences in cation-anion interactions and viscosity. For instance, a study on orthoborate ionic materials found that the phosphonium-based material had an ionic conductivity over an order of magnitude higher than its molecularly analogous ammonium (B1175870) salt. diva-portal.org

The viscosity of the electrolyte plays a crucial role, as higher viscosity generally impedes ion mobility and lowers conductivity. rsc.org In highly concentrated electrolytes, the charge transport mechanism can shift as ion-ion interactions become more dominant. acs.orgnih.gov In these systems, an efficient charge transport mechanism may involve the making and breaking of ion pairs. acs.orgnih.gov

Table: Comparison of Ionic Conductivities for Related Phosphonium and Ammonium Salts at 20°C

| Compound | Ionic Conductivity (mS cm⁻¹) | Source(s) |

|---|---|---|

| [P₄₄₄₄][BGB] (Tetrabutylphosphanium-based) | 2.3 x 10⁻³ | diva-portal.org |

| [N₄₄₄₄][BGB] (Tetrabutylammonium-based) | 1.0 x 10⁻⁴ | diva-portal.org |

| [P₄₄₄₄][MEEA] (Tetrabutylphosphanium-based) | ~0.1 | diva-portal.org |

Note: The anions in the table are bis(glycolato)borate ([BGB]) and 2-[2-(2-methoxyethoxy)ethoxy]acetate ([MEEA]), not cyanate. The data illustrates the general trend of higher conductivity for phosphonium cations.

Applications as Electrolyte Components in Advanced Electrochemical Devices

The properties of this compound make it a candidate for use as a supporting electrolyte in various electrochemical devices, where its role is to facilitate ion transport while remaining electrochemically inert.

An electrolyte's primary function is to conduct ions, thereby completing the electrical circuit within a device and minimizing the internal resistance. acs.org The efficiency of an electrochemical system is often limited by mass transfer—the movement of reactants to the electrode and products away from it. thieme-connect.de By providing high ionic conductivity, an electrolyte like this compound can reduce the ohmic drop (a form of voltage loss) in the solution, allowing for more efficient operation. acs.org

The use of liquid-liquid dispersions or flow reactors can further enhance mass transfer rates, leading to faster reactions. acs.orgnih.gov A well-chosen electrolyte with low viscosity and high conductivity is essential for the success of such systems. thieme-connect.de The large, non-coordinating nature of the tetrabutylphosphanium cation helps to ensure that it does not interfere with the primary redox reactions at the electrodes, allowing for unimpeded electron transfer of the target species.

The performance and longevity of an electrochemical device depend heavily on the stability of its components, including the electrolyte. frontiersin.org An ideal electrolyte must have a wide electrochemical stability window (ESW), meaning it does not undergo oxidation or reduction within the operating potential range of the device. nih.gov This is crucial for high-voltage applications. frontiersin.org

Integration in Advanced Materials Research and Engineering

Application in Novel Polymeric Materials

Tetrabutylphosphanium salts, including the cyanate (B1221674), are instrumental in the synthesis and modification of a variety of polymeric materials. Their role often involves acting as catalysts or facilitating specific chemical transformations that lead to polymers with enhanced properties.

Role in Cyanate Ester Polymerization and Cross-linking Reactions

Cyanate ester resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, low dielectric properties, and high glass transition temperatures. researchgate.netpolymerinnovationblog.comnih.gov The curing of cyanate ester monomers typically involves a cyclotrimerization reaction to form a highly cross-linked network of triazine rings. polymerinnovationblog.comnih.gov

Tetrabutylphosphanium cyanate and related quaternary ammonium (B1175870) salts can act as catalysts in the polymerization of cyanate esters. researchgate.net The presence of the cyanate anion can potentially initiate or accelerate the cyclotrimerization process. While specific studies focusing solely on this compound as a catalyst for cyanate ester polymerization are not extensively detailed in the provided results, the catalytic activity of quaternary ammonium and phosphonium (B103445) salts in similar polymerization reactions is well-documented. For instance, quaternary amines have been shown to initiate cyanate ester polymerization. researchgate.net

The cross-linking of polymers is crucial for achieving desired mechanical and thermal properties. Tetrabutylphosphanium salts can participate in or influence cross-linking reactions in various polymer systems. For example, in the context of creating salt water-triggered ionic cross-linking composites, tetrabutylammonium (B224687) hydroxide (B78521) is used to deprotonate carboxylic acid sites, enabling subsequent ionic cross-linking with divalent cations. acs.org This principle of using quaternary ammonium salts to facilitate cross-linking can be extended to other polymer systems where ionic interactions are key.

Development of Functional Polymeric Composites

Functional polymeric composites are materials where a polymer matrix is combined with one or more fillers to achieve specific functionalities, such as enhanced mechanical strength, conductivity, or thermal stability. frontiersin.org this compound can be utilized in the development of these composites in several ways.

One application involves its use in the synthesis of the polymer matrix itself, as discussed in the context of cyanate ester resins. Furthermore, quaternary ammonium salts, a class to which this compound belongs, are used in the surface modification of fillers to improve their dispersion and interaction with the polymer matrix. For instance, they are used to cation-exchange montmorillonite (B579905) clays, which then act as catalysts for cyanate ester polymerization. researchgate.net

The development of functional composites often involves blending different polymers or incorporating additives to tailor properties. For example, blending cyanate esters with epoxy resins can improve toughness, although it may compromise thermal stability and dielectric properties. researchgate.net The use of specific catalysts and additives, potentially including this compound, can help to optimize the properties of these blends.

Synthesis and Application in Functional Materials

The synthesis of functional materials often relies on "click chemistry" and other efficient chemical reactions to create well-defined structures with specific properties. wiley.com this compound, as a source of the nucleophilic cyanate ion and a phase-transfer catalyst, can play a role in these synthetic strategies.

Formation of Nanocomposites and Hybrid Materials

Nanocomposites and hybrid materials are formed by incorporating nanoscale fillers into a matrix, leading to materials with significantly enhanced properties. ethernet.edu.etmdpi.com Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules that can be incorporated into polymer matrices to create organic-inorganic hybrid materials with improved thermal and mechanical properties. ethernet.edu.et The synthesis of such materials can involve in-situ polymerization where the nanofiller is present during the polymer formation. ethernet.edu.et

Tetrabutylphosphanium salts can be used in the synthesis of such nanocomposites. For example, tetrabutylammonium fluoride (B91410) is used in the synthesis of certain POSS structures. ethernet.edu.et While the direct use of this compound in POSS-based nanocomposites is not explicitly detailed, its catalytic and reactive nature suggests potential applications in similar systems.

Hybrid nanocomposite solid electrolytes are another area of interest. For instance, hybrid materials made of tetrabutylammonium tetrafluoroborate (B81430) and nanocrystalline MgO exhibit enhanced ionic conductivity due to the formation of an amorphous interface-stabilized phase. nih.gov This principle of creating conductive pathways at the interface of organic salts and inorganic nanoparticles could be explored with this compound to develop new solid-state electrolytes.

| Material System | Role of Tetrabutylphosphanium/Ammonium Salt | Resulting Property Enhancement |

| Cyanate Ester/Montmorillonite | Cation exchange of clay, catalysis | Improved polymerization and properties |

| Polyacrylic Acid/Zeolite Y | Deprotonation of acid sites | Salt-triggered ionic cross-linking |

| POSS Nanocomposites | Synthesis of POSS cages | Creation of organic-inorganic hybrids |

| Tetrabutylammonium Tetrafluoroborate/MgO | Formation of amorphous interface | Enhanced ionic conductivity |

Self-Assembled Systems for Tailored Material Design

Self-assembly is a powerful strategy for creating complex, ordered structures from molecular components. Self-assembled monolayers (SAMs) are a prime example, where molecules spontaneously form a single, organized layer on a substrate. Tetrabutylammonium cyanide has been effectively used as a deprotecting agent to facilitate the formation of well-ordered SAMs of thioacetyl-protected molecules on gold surfaces. researchgate.netresearchgate.net The cyanide ion from the salt cleaves the acetyl protecting group, allowing the thiol to bind to the gold surface and form a densely packed, ordered monolayer. researchgate.net This demonstrates the utility of such salts in controlling molecular assembly at surfaces.

Furthermore, post-assembly modification of self-assembled structures, such as metal-organic cages, allows for the fine-tuning of their properties. scispace.com While not directly involving this compound, the principles of using chemical reagents to induce structural changes and control host-guest behavior are relevant. scispace.com

Contribution to Smart Materials and Responsive Systems Research

Smart materials are designed to respond to external stimuli such as changes in temperature, pH, light, or electric fields. nih.govresearchgate.net These materials are at the forefront of research for applications in sensors, actuators, and biomedical devices. mdpi.come3s-conferences.org

The integration of functional components that can trigger a response is key to creating smart materials. This compound, with its ionic nature and reactive anion, could potentially be incorporated into polymer systems to impart responsiveness. For example, the release of ions from a composite material upon exposure to a stimulus can trigger a change in the material's properties, such as ionic cross-linking. acs.org

Green Chemistry Principles and Sustainable Chemical Processes

Waste Prevention and Maximization of Atom Economy in Synthetic Routes

A core principle of green chemistry is the design of synthetic pathways that maximize the incorporation of all materials used in the process into the final product. acs.org This concept, known as atom economy, is a key metric for assessing the "greenness" of a chemical reaction. acs.org Catalysts play a crucial role in achieving high atom economy by enabling more selective reaction pathways that generate fewer byproducts.

Tetrabutylphosphanium cyanate (B1221674) can act as a catalyst in various reactions, such as the trimerization of isocyanates to form polyisocyanurate rings, which is a highly atom-economical addition reaction. google.com In such reactions, all the atoms of the reactants are incorporated into the desired product, leading to minimal waste. The catalytic efficiency of phosphonium (B103445) salts can also lead to high yields and selectivity, further reducing waste streams. krishisanskriti.org For example, light-driven biotransformations in recombinant cyanobacteria can achieve an atom economy of 88%, which compares favorably to processes using sacrificial co-substrates. rsc.org The reusability of the catalyst, a feature of some ionic liquid-based systems, also contributes significantly to waste prevention. krishisanskriti.org

Sustainable Manufacturing and Process Intensification Strategies

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. manetco.beacs.org The use of highly efficient catalysts like tetrabutylphosphanium cyanate aligns with the goals of process intensification. researchgate.net By increasing reaction rates, these catalysts can lead to higher throughput in smaller reactor volumes, which in turn reduces the plant footprint, capital costs, and operational expenses. manetco.beispe.org

Continuous manufacturing is a key strategy in process intensification. ispe.org The use of fixed-bed catalysts, for instance, allows for continuous production with high conversion rates and long catalyst lifetimes. acs.org Phosphonium salts are used as catalysts in various industrial applications, including polymer chemistry, where they enhance the production of high-performance polymers. chemimpex.com Such improvements in process efficiency contribute to sustainable manufacturing by reducing energy consumption, raw material usage, and waste generation. ispe.orgniimbl.org

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Tetrabutylammonium (B224687) Cyanide | Tetrabutylphosphonium (B1682233) Bromide |

| Molecular Formula | C₁₇H₃₆N₂O | C₁₇H₃₆N₂ | C₁₆H₃₆BrP |

| Molecular Weight | 284.48 g/mol | 268.5 g/mol nih.gov | 339.34 g/mol hamptonresearch.com |

| Appearance | Colorless or almost white powder chemimpex.com | Slightly beige crystalline solid nih.gov | White Powder |

| Cation | Tetrabutylphosphonium | Tetrabutylammonium nih.gov | Tetrabutylphosphonium hamptonresearch.com |

| Anion | Cyanate | Cyanide nih.gov | Bromide hamptonresearch.com |

| Key Application | Catalyst for isocyanate trimerization google.comgoogle.com | Cyanide source in organic synthesis | Phase-transfer catalyst hamptonresearch.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are essential for understanding the fundamental nature of the ions and their interactions. These methods provide detailed information about molecular orbitals, charge distribution, and bonding characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For tetrabutylphosphanium cyanate (B1221674), DFT studies would focus on the individual ions to predict their reactivity and interaction.

Recent DFT studies at the B3LYP/6-311++G(3df,3pd) level of theory have elucidated the electronic structure of the cyanate anion ([OCN]⁻). shd-pub.org.rsshd-pub.org.rs These studies show that the cyanate anion is linear, with the negative charge distributed between the oxygen and nitrogen atoms. shd-pub.org.rs The natural bond orbital (NBO) analysis reveals a resonance hybrid between the ⁻O–C≡N and O=C=N⁻ forms, with a higher contribution from the latter. shd-pub.org.rs The bond strength of the C-N bond in the cyanate anion is found to be weaker than in cyanide (CN⁻) and thiocyanate (B1210189) (SCN⁻). shd-pub.org.rsresearchgate.net The local hardness of the donor centers in the cyanate anion is predicted to be O > N, indicating that the oxygen atom is the harder nucleophilic site. shd-pub.org.rs

The reactivity of phosphonium (B103445) ylides, which are related to phosphonium salts, has also been investigated using DFT. These studies provide insights into the C-H activation and insertion reactions, which are fundamental steps in many catalytic cycles involving phosphonium compounds. mdpi.com

| Ion/Molecule | Computational Method | Key Findings |

| Cyanate Anion ([OCN]⁻) | DFT (B3LYP/6-311++G(3df,3pd)) | Linear structure; Negative charge on O and N; Resonance hybrid of ⁻O–C≡N and O=C=N⁻. shd-pub.org.rsshd-pub.org.rs |

| Tetrabutylphosphonium (B1682233) (TBP) Cation | DFT | Stabilized by weak hydrogen bonds from butyl chains; Forms charge transfer complexes. cambridge.orgchinesechemsoc.org |

| Phosphonium Ylides | DFT | Insights into C-H activation and insertion reaction mechanisms. mdpi.com |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure calculations. These methods are computationally more intensive than DFT but can provide benchmark results.

Ab initio molecular dynamics (AIMD) simulations have been used to study ionic liquids, providing a detailed picture of the electronic environment. researchgate.net For phosphonium-based ionic liquids, ab initio calculations have been used to develop force fields for classical molecular dynamics simulations and to study intermolecular interaction energies. researchgate.net For instance, MP2/6-311G level ab initio calculations have been performed on ion pairs of various room-temperature ionic liquids to understand their interaction energies. researchgate.net

AIMD has also been successfully used to explain the experimental FTIR spectrum of tetrabutylphosphonium-beidellite, a highly stable intercalate. acs.org Furthermore, a combination of classical MD and AIMD has been developed to accurately model the structure of novel phosphonium-based ionic liquids. acs.org These high-level calculations are crucial for understanding the subtle electronic effects that govern the physical and chemical properties of these materials. rsc.org

Molecular Dynamics Simulations of Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of large ensembles of molecules over time, providing insights into the liquid state properties of ionic liquids like tetrabutylphosphanium cyanate.

MD simulations of phosphonium-based ionic liquids have been extensively reviewed, highlighting their utility in understanding the relationships between chemical composition, operating conditions, and material properties. nsf.govresearchgate.net These simulations provide information on the atomic-scale mechanisms that underlie observed macroscopic properties. researchgate.net

Simulations of various phosphonium ILs have shown how the structure and interactions between cations and anions influence properties like density and viscosity. nsf.govacs.org Radial distribution functions (RDFs) are commonly analyzed to understand the local organization of the liquid. acs.org For example, in some phosphonium ILs, it has been found that despite having multiple anions in the first solvation shell of the cation, only a limited number of hydrogen bonds are formed. acs.org

In a study of tetrabutylphosphonium acetate (B1210297) and other related PILs, RDF analysis indicated a higher affinity for and absorption of acid gases over methane (B114726). chula.ac.th This suggests that the interactions between the tetrabutylphosphonium cation and small gaseous molecules can be effectively modeled.

MD simulations are also used to investigate how ionic liquids behave in solution and to calculate their transport properties, such as diffusivity and ionic conductivity. nsf.gov Studies on trihexyl(tetradecyl)-phosphonium chloride have used MD to characterize diffusive properties, showing the significant effect of the alkyl chain length on the cation's movement. ucl.ac.uk

Simulations of tetrabutylphosphonium hydroxide (B78521) and chloride in water have been performed to understand their properties as cellulose (B213188) solvents. mdpi.com These simulations revealed the existence of multiple transitional states in the water-ionic liquid mixture and a significant increase in water hydrogen bonds at certain concentrations. mdpi.com The self-diffusivity of methane in various tetrabutylphosphonium-based ILs was found to be higher than that of carbon dioxide or hydrogen sulfide, indicating unfavorable interactions between the IL and methane. chula.ac.th

| Property | Simulation Method | Key Insights from Studies on Phosphonium ILs |

| Density | MD Simulation | Generally lower than imidazolium-based ILs; influenced by anion and cation structure. nsf.govnih.gov |

| Viscosity | MD Simulation | Dependent on ion-ion interactions and alkyl chain length. nsf.gov |

| Self-Diffusivity | MD Simulation | Affected by the size of the ions and the specific interactions with solutes. chula.ac.thucl.ac.uk |

| Ionic Conductivity | MD Simulation | Correlated with the mobility of the individual ions. nsf.gov |

Predictive Modeling for Material Design and Catalytic Performance

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) models, is an emerging area in the study of ionic liquids. These models aim to predict the properties and performance of new ionic liquids, guiding the design of materials for specific applications.

Statistical models have been developed to predict the viscosity of ionic liquids, including phosphonium-based ones, across a wide range of chemical functionalities and experimental conditions. rsc.org These models use physicochemical features generated from the molecular structures to train artificial neural networks. rsc.org Similarly, machine learning models have been created to predict the ionic conductivity of a diverse set of ionic liquids, which can help in the design of new electrolytes for batteries and other electrochemical devices. nsf.govrsc.org While some models suggest that phosphonium cations may not lead to high ionic conductivity, these predictive tools are invaluable for screening large numbers of potential ionic liquids. rsc.org

In the realm of catalysis, DFT calculations have been used to understand the role of phosphonium salts in promoting chemical reactions. For instance, DFT studies have shown how phosphonium salts can act as σ-hole donors to form photoactive charge transfer complexes, which can then generate radicals for use in organic synthesis. chinesechemsoc.org Quaternary phosphonium salts have also been identified as key additives in palladium-catalyzed C-H activation reactions, with DFT calculations elucidating their role in reducing energy barriers and regenerating the catalyst. nih.gov The catalytic activity of palladium nanoparticles stabilized by phosphonium ionic liquids in Suzuki cross-coupling reactions has also been demonstrated, with the structure of the PIL playing a crucial role. mdpi.com

Supramolecular Chemistry Aspects of Tetrabutylphosphanium Cyanate

Non-Covalent Interactions and Self-Assembly Phenomena

Non-covalent interactions are the cornerstone of supramolecular chemistry, driving the spontaneous organization of molecules into well-defined aggregates. acs.orgmpg.de For tetrabutylphosphanium cyanate (B1221674), the key non-covalent forces at play are hydrogen bonds and cation-anion electrostatic interactions. These interactions are fundamental to the self-assembly of the ionic constituents into predictable and often complex architectures. google.com

The cyanate anion is a versatile hydrogen bond acceptor, with both the oxygen and nitrogen atoms capable of participating in hydrogen bonding. acs.org While the tetrabutylphosphanium cation lacks classical hydrogen bond donors (like N-H or O-H groups), it possesses numerous C-H bonds. These can engage in weak C-H···O and C-H···N hydrogen bonds with the cyanate anion. The strength and directionality of these interactions are influenced by the charge on the cation, which enhances the acidity of the protons on the carbon atoms adjacent to the phosphorus center. rsc.org

In the solid state, these hydrogen bonds can lead to the formation of extended networks. For instance, in the crystal structure of the related compound, tetraphenylphosphonium (B101447) cyanate, the cyanate anions are systematically oriented to maximize their interactions with the surrounding cations. researchgate.net It is highly probable that tetrabutylphosphanium cyanate would exhibit similar behavior, with the cyanate anions acting as linkers between the phosphonium (B103445) cations, forming chains or more complex three-dimensional arrays. The flexibility of the butyl chains in the tetrabutylphosphanium cation would also allow for conformational adjustments to optimize these weak hydrogen bonding interactions.

The nature of the hydrogen bonding in cyanate salts has been a subject of detailed study. For example, in ammonium (B1175870) cyanate, neutron diffraction studies have conclusively shown that the ammonium cation forms N-H···N hydrogen bonds with the nitrogen atoms of the cyanate anions. acs.org While the C-H bonds of the tetrabutylphosphanium cation are weaker hydrogen bond donors than the N-H bonds of the ammonium cation, the principle of directed interactions towards the nitrogen or oxygen atoms of the cyanate anion remains a key factor in the solid-state packing of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Self-Assembly |

|---|---|---|---|---|

| Weak Hydrogen Bond | C-H (from butyl chains) | O (from cyanate) | 2.2 - 3.0 | Directional control, formation of extended networks |

| Weak Hydrogen Bond | C-H (from butyl chains) | N (from cyanate) | 2.2 - 3.2 | Contributes to the overall stability of the crystal lattice |

The primary force holding the this compound salt together is the electrostatic attraction between the positively charged phosphonium cation and the negatively charged cyanate anion. However, beyond simple coulombic attraction, the size, shape, and charge distribution of both ions play a crucial role in determining the final supramolecular architecture. rsc.org The large size of the tetrabutylphosphanium cation results in a diffuse positive charge, leading to weaker, less localized interactions compared to salts with smaller cations.

In the solid state, the arrangement of cations and anions is a compromise between maximizing electrostatic attractions and accommodating the bulky butyl groups. This often leads to layered structures or other complex packing motifs. The crystal structure of tetraphenylphosphonium cyanate reveals that the ions are not simply arranged in a simple checkerboard lattice, but adopt a more intricate arrangement to accommodate the shape of the cation and to facilitate weak hydrogen bonds. researchgate.net A similar principle would apply to this compound, where the flexible butyl chains can interdigitate, creating pockets for the cyanate anions.

In solution, these strong cation-anion interactions can persist, leading to the formation of ion pairs or larger aggregates, especially in solvents of low to medium polarity. The extent of ion pairing can be studied using techniques such as conductivity measurements or NMR spectroscopy, which can provide insights into the equilibrium between free ions and aggregated species.

| Parameter | Value for Tetraphenylphosphonium Cyanate researchgate.net | Anticipated Trend for this compound |

|---|---|---|

| Crystal System | Tetragonal | Likely to be of lower symmetry due to chain flexibility |

| Space Group | I4 | - |

| Unit Cell Volume (ų) | 955.3 | Expected to be different based on packing efficiency |

| Cation-Anion Contacts | Multiple C-H···O and C-H···N interactions | Similar interactions expected, with potential for interdigitation of butyl chains |

Host-Guest Chemistry Applications and Molecular Encapsulation

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or pocket of a larger "host" molecule or supramolecular assembly. nih.govnih.gov While this compound itself is not a pre-organized host in the classical sense (like a cyclodextrin (B1172386) or a calixarene), its self-assembled structures can create environments suitable for encapsulating small guest molecules.

The formation of crystalline lattices of this compound can result in the creation of channels or voids that are capable of trapping solvent molecules or other small, neutral guests. The size and shape of these potential cavities would be highly dependent on the crystallization conditions, such as the solvent used and the temperature. The flexible nature of the tetrabutylphosphonium (B1682233) cation could allow the host lattice to adapt to the size and shape of the guest molecule, a phenomenon known as induced fit.

Molecular Recognition Phenomena in Chemical Systems

Molecular recognition is the specific binding of a guest molecule to a complementary host, driven by a combination of non-covalent interactions. nih.govrsc.org The ability of a system to selectively bind a particular molecule is fundamental to many chemical and biological processes.

In the context of this compound, molecular recognition can be envisaged in several ways. The cyanate anion, with its distinct hydrogen bond accepting capabilities and linear shape, can act as a recognition site for molecules that are complementary in terms of size, shape, and hydrogen bonding potential. For instance, a molecule with appropriately spaced hydrogen bond donors could selectively bind to the cyanate anions within the crystal lattice or in solution.

Conversely, the tetrabutylphosphanium cation can also participate in molecular recognition. The hydrophobic butyl chains can create a nonpolar environment, favoring interactions with other hydrophobic molecules through van der Waals forces. Chiral phosphonium salts have been successfully employed for the enantioselective recognition of various chiral compounds, demonstrating the potential of the phosphonium scaffold in creating specific binding pockets. nih.govrsc.org While tetrabutylphosphanium itself is achiral, the principles of creating specific interaction sites through the spatial arrangement of the butyl groups are still applicable. The combination of the hydrophobic pockets provided by the cation and the specific hydrogen bonding sites of the anion could lead to the selective recognition of bifunctional guest molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.